molecular formula C13H18N2O B12115015 N-(2-(Piperidin-4-yl)phenyl)acetamide

N-(2-(Piperidin-4-yl)phenyl)acetamide

Cat. No.: B12115015
M. Wt: 218.29 g/mol
InChI Key: OIOGRQHMUFCFKJ-UHFFFAOYSA-N
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Description

N-(2-(Piperidin-4-yl)phenyl)acetamide is a chemical compound that belongs to the class of acetamides It features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-4-yl)phenyl)acetamide typically involves the reaction of 2-bromoacetophenone with piperidine under basic conditions to form the intermediate 2-(piperidin-4-yl)acetophenone. This intermediate is then subjected to acylation using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-4-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Piperidin-4-yl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Piperidin-4-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2-piperidin-4-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O/c1-10(16)15-13-5-3-2-4-12(13)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16)

InChI Key

OIOGRQHMUFCFKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2CCNCC2

Origin of Product

United States

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